tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate
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Description
Synthesis Analysis
Terbuthylazine is synthesized by reacting 2-chloro-4,6-bis (ethylamino)-1,3,5-triazine with tert-butanol and carbonic acid. The reaction produces tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate.Molecular Structure Analysis
The molecular formula of this compound is C11H15ClN2O3 . Its InChI code is 1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 258.7 .Scientific Research Applications
Crystallographic and Structural Analysis
- Isomorphous Crystal Structures : Tert-butyl derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been identified as members of the isostructural family of compounds. These compounds exhibit unique bifurcated hydrogen and halogen bonds, contributing to their structural stability and potential for material science applications (Baillargeon et al., 2017).
Synthetic Applications and Intermediates
- Enantioselective Synthesis : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in medicinal chemistry and drug discovery processes (Ober et al., 2004).
- Photocatalyzed Aminations : A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a novel method for synthesizing 3-aminochromones, which are valuable in developing amino pyrimidines. This research highlights the compound's role in facilitating complex organic transformations under mild conditions (Wang et al., 2022).
Organic Synthesis Building Blocks
- Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, demonstrate significant potential as building blocks in organic synthesis, showcasing the versatility of tert-butyl N-(4-chloro-3-methoxy-2-pyridyl)carbamate in synthetic chemistry (Guinchard et al., 2005).
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-methoxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-8(16-4)7(12)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHJDJDAGVMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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